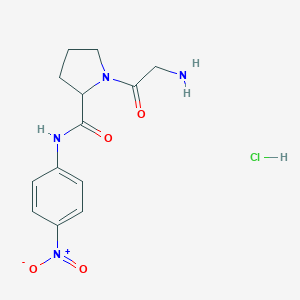

5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine, commonly known as 5-amino-2-hydroxytryptamine (5-AHT), is a monoamine neurotransmitter that plays a crucial role in the regulation of various physiological and behavioral functions. It is a derivative of tryptamine and is structurally similar to serotonin. 5-AHT is synthesized in the pineal gland, enterochromaffin cells of the gastrointestinal tract, and brainstem neurons. It is involved in the regulation of mood, appetite, sleep, and pain perception.

Mécanisme D'action

5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine exerts its effects by binding to specific receptors, including 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT3. These receptors are present in various regions of the brain and gastrointestinal tract. The activation of these receptors leads to the modulation of various physiological and behavioral functions, including mood, appetite, sleep, and pain perception.

Effets Biochimiques Et Physiologiques

5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine has various biochemical and physiological effects on the body. It regulates the release of various hormones, including melatonin, cortisol, and prolactin. It also regulates the activity of the autonomic nervous system, including the sympathetic and parasympathetic systems. 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine is involved in the regulation of gastrointestinal motility and secretion. It also regulates the tone of smooth muscles in the blood vessels and bronchi.

Avantages Et Limitations Des Expériences En Laboratoire

5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine has several advantages for lab experiments. It is a stable and readily available compound that can be used to study the role of monoamine neurotransmitters in various physiological and pathological conditions. However, the use of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine in lab experiments has some limitations. It is a highly reactive compound that can undergo rapid metabolism and degradation in vivo. The effects of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine can also vary depending on the dose and route of administration.

Orientations Futures

There are several future directions for the study of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine. One area of research is the development of new drugs that target specific 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine receptors for the treatment of various disorders, including depression, anxiety, and irritable bowel syndrome. Another area of research is the study of the role of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine in the regulation of circadian rhythms and sleep. The development of new techniques for the measurement of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine in vivo is also an area of future research.

Méthodes De Synthèse

The synthesis of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine involves the decarboxylation of 5-hydroxytryptophan (5-HTP), which is an intermediate in the biosynthesis of serotonin. 5-HTP is converted to 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine by the action of aromatic L-amino acid decarboxylase (AADC) enzyme. AADC is present in the pineal gland, brain, and gastrointestinal tract. The synthesis of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine is regulated by various factors, including light exposure, food intake, and stress.

Applications De Recherche Scientifique

5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine is widely used in scientific research to study the role of monoamine neurotransmitters in various physiological and pathological conditions. It is used as a marker for serotoninergic neurons in the brain and gastrointestinal tract. 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine is also used to study the regulation of circadian rhythms, sleep, and mood. It is used in the diagnosis and treatment of various disorders, including depression, anxiety, and irritable bowel syndrome.

Propriétés

Numéro CAS |

106868-44-4 |

|---|---|

Nom du produit |

5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine |

Formule moléculaire |

C9H14N2O2 |

Poids moléculaire |

182.22 g/mol |

Nom IUPAC |

4-amino-6-(2-aminopropyl)benzene-1,3-diol |

InChI |

InChI=1S/C9H14N2O2/c1-5(10)2-6-3-7(11)9(13)4-8(6)12/h3-5,12-13H,2,10-11H2,1H3 |

Clé InChI |

PSMUOMKJPAJKEZ-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC(=C(C=C1O)O)N)N |

SMILES canonique |

CC(CC1=CC(=C(C=C1O)O)N)N |

Synonymes |

5-ADMP 5-amino-2,4-dihydroxy-alpha-methylphenylethylamine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B9740.png)